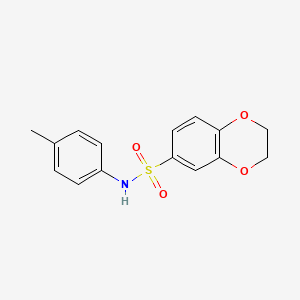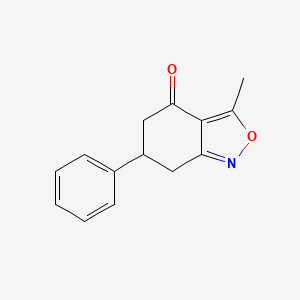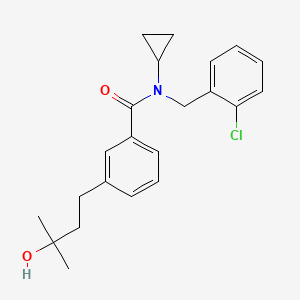
4-chloro-2-methylphenyl (4-ethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-2-methylphenyl (4-ethylphenoxy)acetate involves several steps, including alkylation, reduction, and etherification reactions. For example, ethyl-2-(4-aminophenoxy) acetate, a related compound, is synthesized by alkylation of 4-nitrophenol followed by selective reduction. These reactions are typically carried out under controlled conditions to yield the desired products in pure form (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray single crystal structure determination. This analysis can reveal details such as cell parameters and crystallization in specific crystal systems. For instance, ethyl-2-(4-aminophenoxy) acetate crystallizes in the triclinic crystal system and its molecular packing is influenced by various non-covalent interactions (Altowyan et al., 2022).
Chemical Reactions and Properties
The chemical behavior of compounds like 4-chloro-2-methylphenyl (4-ethylphenoxy)acetate can be complex and varies based on the substituents and reaction conditions. For example, the chlorination of aryl acetates has been studied, revealing insights into reaction rates and product determination, which are influenced by factors such as electrophilic attack and steric inhibition (Mare et al., 1977).
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Analgesic and Anti-inflammatory Activities
A study focused on synthesizing and characterizing 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives starting from 4-chloro-m-cresol, leading to ethyl (4-chloro-3-methylphenoxy) acetate. These derivatives were evaluated for their analgesic and anti-inflammatory activities, showing significant potential. Novel oxadiazole derivatives exhibited potent activities, indicating the compound's utility in developing analgesic and anti-inflammatory agents (Dewangan et al., 2015).
Molecular Imprinting for Trace Determination in Complex Matrices
Another application involves the use of molecular imprinted polymers (MIPs) for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples. This approach highlights the compound's relevance in detecting and controlling pesticide exposure, showcasing its importance in environmental and public health contexts (Omidi et al., 2014).
Antimicrobial Evaluation of Novel Derivatives
Research into synthesizing novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate explored its antimicrobial potential. These compounds demonstrated significant antibacterial and antifungal activities, offering insights into new antimicrobial agents (Fuloria et al., 2009).
Corrosion Inhibition in Mild Steel
A study investigated the corrosion inhibition behavior of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, for mild steel in hydrochloric acid solution. The research demonstrated the compound's efficacy as a corrosion inhibitor, providing valuable insights for industrial applications in protecting metals against corrosion (Lgaz et al., 2017).
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl) 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-13-4-7-15(8-5-13)20-11-17(19)21-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLLAWGKWQUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenyl 2-(4-ethylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)



![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)
![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)
![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)